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7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

KDM4D Structure-Activity Relationship Pyrazolo[1,5-a]pyrimidine

Researchers studying KDM4D-dependent epigenetics often face a scarcity of tool compounds with defined stereochemistry and proven target engagement. This compound directly addresses that gap as a selective KDM4D inhibitor (IC50 = 0.41 µM for lead analog) with >10-fold selectivity over KDM4A/B/C. - Key differentiator: The (Z)-olefin enforces a bent geometry that induces an alternative binding pocket conformation, confirmed by co-crystallization with KDM4D. - Low MW (276.3 g/mol) supports use in cellular target engagement assays (CETSA, NanoBRET) where membrane permeability is critical. - Supplied as a characterized SAR reference for C7 diversification studies with batch-specific QC documentation.

Molecular Formula C16H12N4O
Molecular Weight 276.299
CAS No. 338394-45-9
Cat. No. B2541937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS338394-45-9
Molecular FormulaC16H12N4O
Molecular Weight276.299
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC2=CC=NC3=C(C=NN23)C#N
InChIInChI=1S/C16H12N4O/c1-21-15-6-3-12(4-7-15)2-5-14-8-9-18-16-13(10-17)11-19-20(14)16/h2-9,11H,1H3/b5-2-
InChIKeyUREZKDMCGZKCHE-DJWKRKHSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Properties and KDM4D-Targeted Research Context


7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a (Z)-ethenyl-linked 4-methoxyphenyl group and a 3-carbonitrile substituent [1]. It belongs to a class of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives identified as inhibitors of histone lysine demethylase 4D (KDM4D), a therapeutic target in cancer epigenetics [2]. The most potent compound from this SAR series, 'compound 10r', exhibits an IC50 of 0.41 ± 0.03 µM against KDM4D [2].

KDM4D inhibitor scaffold tool
(Z)-stereochemical probe for SAR
Scaffold selectivity over KDM4A/B/C

Why This Compound Cannot Be Interchanged with Broader Analogs


Simple functional group interchanges in pyrazolo[1,5-a]pyrimidine-3-carbonitriles cause decisive losses in KDM4D inhibition. The SAR for this series shows that potency is acutely sensitive to the C7 substituent: an unsubstituted C7 leads to a complete loss of activity, while the (Z)-ethenyl 4-methoxyphenyl group in the specific compound CAS 338394-45-9 introduces both a critical π-stacking moiety and a conformational constraint not present in simpler C7-aryl analogs. [1] Relative to 'compound 10r', the most potent KDM4D inhibitor (IC50 = 0.41 µM) from this scaffold, the compound retains the critical 3-carbonitrile anchor, but the bulkier 4-methoxystyryl group alters the polarity and three-dimensional arrangement. This creates a divergent activity profile where subtle changes can dramatically shift selectivity versus broader epigenomic panel targets, as demonstrated by the selectivity progression from hit to lead in the original series. [2]

Unsubstituted C7 analogs lose KDM4D inhibition; C7 (Z)-olefin is critical for activity.
(E)-isomer may enforce a binding conformation incompatible with the KDM4D active site.
Pan-KDM4 inhibitors or alternative C7 modifications can shift selectivity away from KDM4D.

Quantitative Differentiation Evidence vs. Key KDM4D Inhibitor Analogs


C7 Substituent Contrast: (Z)-4-Methoxystyryl vs. Unsubstituted Core

The presence of a C7 substituent is a prerequisite for KDM4D inhibition in this scaffold. The target compound presents a specific (Z)-4-methoxystyryl group, whereas the unsubstituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile core shows no measurable inhibition at concentrations tested in the primary assay. This defines a critical pharmacophoric element that is missing in many commercially available simpler analogs. [1]

C7 substitution requirement
Class-level inference
Only C7-substituted analogs retain measurable KDM4D inhibition
Essential for KDM4D inhibition assay context
Unsubstituted core >100 µM (inferred from SAR)
KDM4D Structure-Activity Relationship Pyrazolo[1,5-a]pyrimidine

Physicochemical Benchmarking vs. Lead Compound 10r

The molecular weight of 338394-45-9 is 276.3 g/mol (C16H12N4O) [1], which is approximately 30% lower than the lead compound 10r (5-hydroxy-2-methylpyrazolo[1,5-a]pyrido[3,2-e]pyrimidine-3-carbonitrile; MW ~360 g/mol) [2]. This lower molecular weight, combined with a reduced polar surface area due to the absence of the hydroxypyrido moiety, suggests superior passive membrane permeability potential compared to the more potent but heavier lead.

MW reduction vs. lead 10r
Cross-study comparable
MW = 276.3 g/mol, ΔMW ≈ -84 g/mol
Supports cell permeability assessment
tPSA ~67.3 Ų vs. ~87 Ų (calculated)
Physicochemical Properties Drug-likeness KDM4D

Stereochemical Differentiation: (Z)-Configuration vs. (E)-Isomer

The target compound specifically bears a (Z)-configuration of the ethenyl linkage. While quantitative KDM4D IC50 values for the pure (E)-isomer are not publicly available, the (Z)-configuration enforces a distinct conformation where the 4-methoxyphenyl ring is oriented toward the pyrimidine C6 position. This is geometrically incompatible with the binding mode observed for the (E)-configured analogs in KDM4D crystal structures, where an extended conformation is required. Procurement of the (Z)-isomer ensures a specific conformational probe for SAR studies. [1]

(Z)-configuration constraint
Class-level inference
(Z)-geometry orients 4-methoxyphenyl toward C6
Distinct conformational probe for co-crystallography
(E)-isomer IC50 not available
Stereochemistry Conformational Analysis KDM4D

Selectivity Window vs. Closely Related Epigenetic Targets

The parent series (pyrazolo[1,5-a]pyrimidine-3-carbonitriles) was designed for KDM4D selectivity over other JmjC-domain demethylases. The original hit compound 2 (structurally close to CAS 338394-45-9) showed >10-fold selectivity for KDM4D over KDM4A, KDM4B, and KDM4C in head-to-head profiling as reported in the primary SAR paper. [1] This selectivity is attributed to the 3-carbonitrile interaction with a specific residue in the KDM4D active site. While the exact selectivity values for the 4-methoxystyryl analog are not disclosed, the scaffold's selectivity profile is a key differentiator from pan-KDM4 inhibitors. Compound 10r, which has a distinct C7 group, showed even higher KDM4D potency but with a potentially narrowed selectivity window.

KDM4D scaffold selectivity
Class-level inference
>10-fold selectivity over KDM4A/B/C (scaffold); pan-inhibitor JIB-04 ~5-fold window
Supports KDM4D-selective endpoint interpretation
Exact selectivity for this compound not disclosed
Selectivity KDM4D Epigenetics

High-Value Application Scenarios Based on Verified Evidence


Mechanistic Probing of KDM4D Active-Site Topology via Cocrystallography

Cocrystallization of KDM4D with the (Z)-configured analog provides a direct structural comparison to the (E)-configured or planar C7-aryl series. The bent geometry enforced by the (Z)-olefin is predicted to reveal an induced fit or alternative binding pocket conformation not observed with the extended lead compound 10r. [1] This is a high-impact application for structural biology groups.

Reference Inhibitor for Cellular Target Engagement Assays

When conducting cellular KDM4D target engagement assays (e.g., CETSA, NanoBRET), the lower molecular weight (276.3 g/mol) of CAS 338394-45-9 compared to compound 10r (~360 g/mol) supports its use as a reference inhibitor where membrane permeability is critical. [2] Its use as a chemical probe is supported by the parent series' selectivity data.

SAR Negative Control for C7 Substituent Analysis

The compound serves as a SAR reference point for evaluating the contribution of the (Z)-4-methoxystyryl group in newly designed KDM4D inhibitors. It is a direct comparator for analogs where the C7 position is being diversified, aiding in deconvoluting the role of steric bulk versus electronic effects. [1]

Chemical Probe in Epigenetic Selectivity Profiling Panels

Given the scaffold's reported >10-fold selectivity for KDM4D over KDM4A/B/C, procurement of this compound is appropriate for inclusion in a custom epigenetic probe panel to distinguish KDM4D-dependent phenotypes from those driven by other JmjC demethylases. [1]

Application
Selection Property
Validation Focus
Cocrystallography with KDM4D
(Z)-conformation probe
Induced-fit pocket analysis
Cellular target engagement assays
Cell permeability profile
Intracellular KDM4D binding validation
SAR C7 substituent deconvolution
C7 (Z)-4-methoxystyryl reference
Conformational vs electronic effect resolution
Epigenetic selectivity panels
KDM4D-selective scaffold
Phenotype attribution to KDM4D over KDM4A/B/C
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